N,N-Diethyl-N'-phenylethylenediamine

Antihistamine Ethylenediamine Histamine Challenge

N,N-Diethyl-N'-phenylethylenediamine (CAS 1665-59-4), also known historically as 1167 F, is a member of the N,N-disubstituted ethylenediamine class. Its molecular formula is C12H20N2 with a molecular weight of 192.30 g/mol.

Molecular Formula C12H20N2
Molecular Weight 192.3 g/mol
CAS No. 1665-59-4
Cat. No. B161362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-N'-phenylethylenediamine
CAS1665-59-4
Molecular FormulaC12H20N2
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC1=CC=CC=C1
InChIInChI=1S/C12H20N2/c1-3-14(4-2)11-10-13-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3
InChIKeyQUMIGAREEPSVLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-N'-phenylethylenediamine (CAS 1665-59-4) for Scientific Procurement: Compound Class and Core Identity


N,N-Diethyl-N'-phenylethylenediamine (CAS 1665-59-4), also known historically as 1167 F, is a member of the N,N-disubstituted ethylenediamine class. Its molecular formula is C12H20N2 with a molecular weight of 192.30 g/mol [1]. This compound features a phenyl group on one terminal nitrogen and two ethyl groups on the other, distinguishing it from both simpler phenylethylenediamines and more complex dialkylaminoethyl-aniline derivatives. This specific substitution pattern results in a unique profile of pharmacological activities that is distinct from its close structural analogs, making unambiguous identification critical for research reproducibility [2].

Why N,N-Diethyl-N'-phenylethylenediamine Cannot Be Simply Substituted with Generic In-Class Analogs


Within the phenyl ethylenediamine series, minor structural modifications lead to profound differences in pharmacological activity. The historical literature demonstrates that the presence, number, and position of alkyl substituents on the ethylenediamine scaffold dictate whether a compound acts as an antihistamine, adrenergic blocker, or vasopressor [1]. For instance, the unsubstituted parent N-phenylethylenediamine exhibits vasopressor activity, while progressive N-alkylation decreases this effect and introduces weak adrenolytic activity [2]. Consequently, N,N-Diethyl-N'-phenylethylenediamine cannot be used interchangeably with its N-ethyl or N,N'-diethyl analogs without fundamentally altering experimental outcomes.

Quantitative Comparator Evidence for N,N-Diethyl-N'-phenylethylenediamine (CAS 1665-59-4) in Scientific Selection


Antihistamine Potency: 1167F vs. 1571F in Guinea Pig Histamine Challenge

In a classic 1944 review of structure-activity relationships among phenyl ethylenediamine antihistamines, Bovet and Walthert directly compared 1167F (N,N-diethyl-N'-phenylethylenediamine) with its N-ethyl analog 1571F [1]. They reported that 1167F is 'much less active' as an antihistamine than 1571F, which itself is more active than the reference compound 929F (thymoxyethyldiethylamine) [1]. No further quantitative protection index data for 1167F are provided in the source, limiting the precision of this comparison.

Antihistamine Ethylenediamine Histamine Challenge

Vasopressor to Adrenolytic Shift: Impact of N-Alkylation on the Phenylethylenediamine Scaffold

Swain and Naegele (1954) established a structure-activity paradigm for the ethylenediamine class: N-phenylethylenediamine (IV) itself possesses 'vasopressor activity of a low order,' while progressive N-alkylation causes a decrease in vasopressor potency and eventually the appearance of weak adrenolytic activity [1]. As a fully N,N-diethyl-substituted derivative on one nitrogen, N,N-Diethyl-N'-phenylethylenediamine occupies an intermediate position in this continuum, where vasopressor activity is largely lost and weak adrenergic blocking properties emerge [1].

Adrenergic Pharmacology Structure-Activity Relationship Ethylenediamine

Identity as a Procaine Pyrolysis Product: Pharmacological Correlation with Systemic Procaine

N,N-Diethyl-N'-phenylethylenediamine is not merely a synthetic intermediate; it is also the product of a controlled pyrolytic decarboxylative N-alkylation of procaine (2-diethylaminoethyl p-aminobenzoate) [1]. Grier (1964) demonstrated that upon heating, procaine decomposes to evolve CO2, 2-diethylaminoethanol, and this specific diamine [1]. Critically, the pharmacological properties of the diamine correlate with some of the actions of systemic procaine, establishing a mechanistic link between procaine's clinical effects and its degradation chemistry [1].

Procaine Degradation Pyrolysis Pharmacological Correlation

Use as a Synthetic Intermediate: Building Block for Heterocyclic Antihistamines

N,N-Diethyl-N'-phenylethylenediamine serves as a key synthetic intermediate for generating more complex structures. It has been reported as a reactant with sodium amide in toluene to yield N,N-diethyl-N'-phenyl-N'-[2]pyridyl-ethylenediamine, a heterocyclic amine with antihistaminic activity [1]. This reactivity contrasts with other ethylenediamine derivatives that may undergo different reaction pathways under similar conditions.

Organic Synthesis Antihistamine Heterocyclic Amines

Procurement-Guiding Application Scenarios for N,N-Diethyl-N'-phenylethylenediamine (CAS 1665-59-4)


Structure-Activity Relationship (SAR) Studies in Antihistamine Drug Discovery

Based on the established antihistamine activity ranking where 1167F shows only 'slight activity' compared to the more potent 1571F, this compound is best utilized as a low-activity reference standard in SAR campaigns exploring phenyl ethylenediamine-based histamine receptor ligands [1]. Its well-defined position in the classic Bovet series makes it a valuable calibration point for benchmarking novel analogs.

Procaine Forced Degradation and Impurity Profiling

As a characterized product of procaine pyrolysis, N,N-Diethyl-N'-phenylethylenediamine is an essential reference material for analytical method development, forced degradation studies, and impurity identification in procaine-containing pharmaceutical formulations [1]. Laboratories conducting stability-indicating method validation require this compound for specific degradation pathway tracking.

Adrenergic Pharmacology Research: Probing the Alkylation-Dependent Activity Switch

The class-level evidence that N-alkylation shifts the phenylethylenediamine scaffold from vasopressor to adrenolytic activity positions this compound as a mechanistic probe [1]. Researchers investigating the molecular determinants of adrenergic receptor modulation can use this diethyl-substituted derivative to interrogate the role of N-substitution in functional selectivity.

Synthetic Chemistry: Precursor to N-Pyridyl-Ethylenediamine Heterocycles

This compound's demonstrated reactivity with sodium amide in toluene to yield N,N-diethyl-N'-phenyl-N'-[2]pyridyl-ethylenediamine supports its use as a building block in the synthesis of heterocyclic amines with potential antihistaminic properties [1]. Medicinal chemistry teams can leverage this transformation for library synthesis.

Quote Request

Request a Quote for N,N-Diethyl-N'-phenylethylenediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.